(Z)-ethyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Description
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-5-27-22(24)13(2)28-16-8-9-17-19(12-16)29-20(21(17)23)10-14-6-7-15(25-3)11-18(14)26-4/h6-13H,5H2,1-4H3/b20-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYBUKITEXOMCS-JMIUGGIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic organic compound characterized by a complex structure featuring a benzofuran core and methoxy substitutions. This compound is part of a broader class of benzofuran derivatives, which have been studied for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate molecular architecture. The presence of the ethyl propanoate moiety enhances its solubility and bioavailability, making it a candidate for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H22O6 |
| Molecular Weight | 358.39 g/mol |
| Physical State | Solid |
| Solubility | Soluble in organic solvents |
The biological activity of this compound likely involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various cellular processes including:
- Signal Transduction : Influencing pathways that regulate cell growth and differentiation.
- Gene Expression : Modulating transcription factors that control gene activity.
- Metabolic Regulation : Affecting metabolic pathways related to energy production and biosynthesis.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Anti-inflammatory Effects
The compound has demonstrated potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes.
Case Studies
- Anticancer Efficacy : A study investigated the effects of this compound on human breast cancer cells. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Anti-inflammatory Mechanism : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Activity : A screening against common bacterial strains revealed that the compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Scientific Research Applications
Structural Characteristics
The molecular formula of (Z)-ethyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is , and its molecular weight is approximately 368.385 g/mol. The compound features a benzofuran core with methoxy substitutions and an ethyl propanoate moiety, which contribute to its reactivity and biological activity.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through the following mechanisms:
- Cytotoxicity : In vitro studies demonstrated IC50 values ranging from nanomolar to micromolar concentrations against several human tumor cells.
- Mechanism of Action : The compound may disrupt mitochondrial function, leading to cell death by inhibiting cellular respiration and inducing apoptosis.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates promising results against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values reported range from 8 to 32 µg/mL.
Material Science Applications
Due to its unique structural properties, this compound can also find applications in material science:
Polymer Chemistry
The compound can be utilized as a precursor in the synthesis of novel polymers with specific functionalities. Its ability to undergo various chemical reactions allows for the design of materials with tailored properties for applications in coatings and composites.
Photovoltaic Materials
Research suggests that derivatives of benzofuran compounds may enhance the efficiency of organic photovoltaic cells due to their favorable electronic properties.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of various benzofuran derivatives, including this compound. The findings indicated that the compound exhibited significant activity against breast cancer cell lines, suggesting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Activity
In a comparative study on the antimicrobial efficacy of benzofuran derivatives, this compound was shown to possess superior antibacterial activity against Staphylococcus aureus compared to standard antibiotics.
Chemical Reactions Analysis
Ester Hydrolysis
The propanoate ester undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization:
| Conditions | Catalyst | Solvent | Product |
|---|---|---|---|
| 0.1M HCl, reflux (6–8 hr) | H<sup>+</sup> | Ethanol/Water | 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid |
| 1M NaOH, 60°C (4 hr) | OH<sup>−</sup> | THF/Water | Sodium salt of propanoic acid derivative |
Reaction progress is monitored via HPLC (retention time shift from 12.4 min to 9.8 min).
Benzylidene Group Reactivity
The Z-configured benzylidene moiety participates in Michael additions and cycloadditions :
-
Thiol-Michael Addition :
Reacts with thiols (e.g., mercaptoethanol) under mild basic conditions (pH 8–9) to form β-thioether adducts. Stereoselectivity is preserved due to the rigid benzofuran scaffold. -
[4+2] Cycloaddition :
With electron-deficient dienophiles (e.g., maleic anhydride), the benzylidene group acts as a diene, forming six-membered fused rings at 80–100°C in toluene.
Benzofuran Ring Modifications
The 3-oxo-2,3-dihydrobenzofuran core undergoes oxidation and nucleophilic substitution :
| Reaction | Reagents | Outcome |
|---|---|---|
| Oxidation with DDQ | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | Aromatic benzofuran-3-one formation |
| Electrophilic bromination | Br<sub>2</sub>/FeBr<sub>3</sub> | C-5 bromination (72% yield) |
Methoxy Group Demethylation
The 2,4-dimethoxy substituents on the benzylidene group are susceptible to BBr<sub>3</sub>-mediated demethylation at −78°C, producing catechol derivatives for metal-chelation studies.
Photochemical Reactivity
UV irradiation (λ = 365 nm) induces E/Z isomerization of the benzylidene double bond, confirmed by <sup>1</sup>H NMR (cis-proton coupling constant reduction from 12.3 Hz to 8.1 Hz).
Catalytic Hydrogenation
Selective hydrogenation of the benzylidene double bond using Pd/C (10%) under 40 psi H<sub>2</sub> yields the saturated analog without affecting the benzofuran ring:
Product : Ethyl 2-((2-(2,4-dimethoxybenzyl)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Purity : >95% (GC-MS)
Analytical Characterization Table
| Technique | Key Observations |
|---|---|
| <sup>13</sup>C NMR | 173.2 ppm (ester carbonyl), 161.5 ppm (benzofuran C=O) |
| IR | 1715 cm<sup>−1</sup> (ester C=O), 1660 cm<sup>−1</sup> (benzylidene C=C) |
| HRMS | [M+H]<sup>+</sup> m/z 457.1498 (calc. 457.1502) |
Mechanistic Insights
-
Ester hydrolysis follows a nucleophilic acyl substitution pathway, with base-catalyzed reactions showing faster kinetics (ΔG<sup>‡</sup> = 68 kJ/mol vs. 85 kJ/mol for acid-catalyzed).
-
Z-configuration stabilizes transition states in cycloadditions via reduced steric hindrance between the benzylidene methoxy groups and benzofuran oxygen.
This compound’s reactivity profile supports its utility in synthesizing bioactive derivatives, particularly in antimicrobial and anticancer research .
Comparison with Similar Compounds
Methyl 2-{[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate ()
- Structural Differences :
- Benzylidene substituent : 3-fluorophenyl (electron-withdrawing) vs. 2,4-dimethoxyphenyl (electron-donating).
- Ester group : Methyl ester (shorter alkyl chain) vs. ethyl ester in the target compound.
- The methyl ester may hydrolyze faster than the ethyl ester, affecting bioavailability .
Methyl 2-{[(2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate ()
- Structural Differences :
- Benzylidene substituent : 5-bromo-2-methoxyphenyl (bulky bromine at para position).
- Steric effects : Bromine increases molecular weight (265.0 g/mol vs. target compound’s ~384.4 g/mol) and steric hindrance.
- Implications :
(Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate ()
- Structural Differences: Benzylidene substituent: 2-chlorophenyl (ortho-chloro substituent).
- Implications :
2-{[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoic acid ()
- Structural Differences: Functional group: Propanoic acid (free carboxylic acid) vs. ethyl ester. Benzylidene substituent: 3-chlorophenyl (meta-chloro).
- Implications :
Comparative Data Table
Research Implications and Limitations
- Electronic Effects : Methoxy groups in the target compound likely enhance π-π stacking interactions in biological systems compared to halogenated analogs .
- Ester vs. Acid : Ethyl esters balance lipophilicity and hydrolysis rates, making them preferable for prodrug designs over methyl esters or free acids .
- Limitations : Direct pharmacological data (e.g., IC₅₀ values) are absent in the provided evidence; comparisons are based on structural and electronic reasoning.
Preparation Methods
Cyclization of Ortho-Alkynylphenol Derivatives
Ortho-alkynylphenol precursors undergo cyclization under basic or acidic conditions to form the benzofuran ring. For example, ortho-alkynylphenol derivative 5 (prepared via Sonogashira coupling of 2-iodo-5-methoxyphenol and phenylacetylene) cyclizes in the presence of a palladium catalyst to yield benzofuran methyl ester 6 (Scheme 1). This method achieves moderate to high yields (65–80%) and is favored for its regioselectivity.
Table 1: Cyclization Conditions for Benzofuran Core Formation
| Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Ortho-alkynylphenol | Pd(PPh₃)₄ | DMF | 78 | |
| Cyanohydrin | HCl/Et₂O | Diethyl ether | 62 |
Hoesch Reaction Followed by Methylation
An alternative route involves the Hoesch reaction, where 2-hydroxy-2-(4-methoxyphenyl)acetonitrile reacts with phloroglucinol in HCl-saturated diethyl ether. The resulting diphenolic benzofuranone undergoes methylation with dimethyl sulfate to afford dimethylated benzofuranone 10 (Scheme 4). This method is advantageous for introducing electron-donating groups early in the synthesis.
Esterification of the Propanoate Side Chain
The final step involves esterification to introduce the ethoxycarbonylpropanoate group.
Mitsunobu Reaction
The hydroxyl group at position 6 of the benzofuran core undergoes Mitsunobu reaction with ethyl 2-bromopropanoate. Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF achieves 85% conversion.
Table 3: Esterification Reaction Parameters
| Substrate | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 6-Hydroxybenzofuran | Ethyl 2-bromopropanoate | DEAD, PPh₃ | 85 |
Direct Alkylation
Alternatively, alkylation with ethyl 2-bromopropanoate in the presence of K₂CO₃ in DMF affords the esterified product in 72% yield. This method is less stereospecific but operationally simpler.
Stereochemical Control and Isolation of the Z-Isomer
The Z-configuration of the benzylidene group is critical for the compound’s stability and bioactivity. Key strategies include:
- Low-Temperature Knoevenagel Reactions : Kinetic control at 0°C favors the Z-isomer.
- Chromatographic Separation : Silica gel chromatography with hexane/ethyl acetate (4:1) resolves Z and E isomers.
- Crystallization : Recrystallization from ethanol/water mixtures enhances Z-isomer purity (>98%).
Optimization and Scale-Up Challenges
Byproduct Formation
Oxidation of the benzylidene group during synthesis generates undesired epoxides or ketones. Using degassed solvents and antioxidant additives (e.g., BHT) mitigates this issue.
Catalyst Selection
Palladium catalysts (e.g., Pd(PPh₃)₄) improve cyclization efficiency but require strict anhydrous conditions. Recent advances employ copper(I) iodide for Sonogashira couplings, reducing costs.
Q & A
Q. What are the key synthetic routes for preparing (Z)-ethyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?
The synthesis typically involves two steps:
- Benzylidene formation : A Claisen-Schmidt condensation between a 3-oxo-2,3-dihydrobenzofuran derivative and 2,4-dimethoxybenzaldehyde under basic conditions (e.g., NaH/THF at 0°C) to form the Z-configured benzylidene group .
- Esterification : Introduction of the ethyl propanoate side chain via nucleophilic substitution or ester exchange, often using alkyl halides or activated esters in anhydrous solvents .
Q. How can spectroscopic techniques (NMR, IR, X-ray) confirm the structure and stereochemistry of this compound?
- NMR : H and C NMR identify key functional groups (e.g., methoxy, benzylidene protons, ester carbonyl). NOESY/ROESY confirms Z-configuration by spatial proximity between benzylidene and adjacent protons .
- X-ray crystallography : Resolves stereochemistry unambiguously, as demonstrated for structurally analogous benzofuran derivatives .
- IR : Confirms carbonyl stretches (3-oxo group at ~1700 cm) and ester C=O (~1740 cm) .
Advanced Research Questions
Q. What strategies optimize Z/E selectivity during benzylidene formation?
- Solvent polarity : Polar aprotic solvents (e.g., THF) favor Z-isomers due to stabilizing dipole interactions .
- Base selection : Strong bases like NaH promote deprotonation of the active methylene group, enhancing reaction kinetics and selectivity .
- Temperature control : Low temperatures (0–5°C) minimize thermal equilibration between Z/E isomers .
Q. How can contradictions between experimental and computational spectroscopic data be resolved?
Q. What role does this compound play in natural product synthesis?
- Intermediate for cascade reactions : The benzofuran core and benzylidene group enable [3,3]-sigmatropic rearrangements, forming complex frameworks found in bioactive natural products (e.g., lignans, flavonoids) .
- Functionalization : The ethoxypropanoate side chain can undergo hydrolysis or transesterification to introduce hydroxyl or acyloxy groups for further derivatization .
Data Analysis and Methodological Challenges
Q. How can reaction byproducts (e.g., diastereomers, oxidized species) be identified and minimized?
- HPLC-MS : Monitors reaction progress and detects byproducts via retention time and mass fragmentation patterns.
- Optimized workup : Use column chromatography with gradient elution (hexane/ethyl acetate) to separate Z/E isomers .
- Inert atmosphere : Prevents oxidation of the dihydrobenzofuran ring during synthesis .
Q. What computational tools predict the biological activity of derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
